molecular formula C15H24O2 B1674581 (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate CAS No. 23960-07-8

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate

Cat. No.: B1674581
CAS No.: 23960-07-8
M. Wt: 236.35 g/mol
InChI Key: STLUIDJQVVNOAV-CQSZACIVSA-N
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Description

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate is a branched ester characterized by a complex alkenyl chain and a 3-methylbut-2-enoate moiety. Its structure includes conjugated double bonds and tertiary substituents, which may influence its reactivity and physical properties.

Properties

CAS No.

23960-07-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] 3-methylbut-2-enoate

InChI

InChI=1S/C15H24O2/c1-11(2)7-8-14(13(5)6)10-17-15(16)9-12(3)4/h7,9,14H,5,8,10H2,1-4,6H3/t14-/m1/s1

InChI Key

STLUIDJQVVNOAV-CQSZACIVSA-N

SMILES

CC(=CCC(COC(=O)C=C(C)C)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H](COC(=O)C=C(C)C)C(=C)C)C

Canonical SMILES

CC(=CCC(COC(=O)C=C(C)C)C(=C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lavandulyl Senecioate;  (+-)-Lavandulyl senecioate;  (S)-(+-)-Lavandulyl senecioate; 

Origin of Product

United States

Preparation Methods

Structural and Functional Significance

The compound, systematically named 2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-2-butenoate (CAS 23960-07-8), features a lavandulyl senecioate backbone. Its bicyclic terpenoid structure includes two conjugated double bonds, rendering stereochemical control paramount for biological activity. The (R)-enantiomer demonstrates superior pheromonal efficacy, necessitating enantioselective synthesis in commercial formulations.

Synthetic Methodologies

Transesterification of Alkyl Senecioates

The most industrially viable route involves transesterification of alkyl senecioates (e.g., ethyl senecioate) with 2-isopropenyl-5-methyl-4-hexen-1-ol (lavandulol). The reaction proceeds via titanium tetraethoxide catalysis (0.5–2 mol%) at 80–160°C under atmospheric pressure:

$$
\text{CH}3\text{COOR} + \text{Lavandulol} \xrightarrow{\text{Ti(OEt)}4} \text{Pheromone} + \text{ROH}
$$

Key advantages :

  • Yield : 85–92% after distillation
  • By-product suppression : <2% isomer formation vs. 8–12% in alternative routes
  • Solvent-free operation : Increases reactor throughput by 40% compared to solvent-mediated processes
Table 1: Transesterification Optimization Parameters
Parameter Optimal Range Impact on Yield
Temperature 120–140°C Maximizes kinetics without decomposition
Catalyst Loading 1.2 mol% Ti(OEt)₄ Balances cost and reaction rate
Reaction Time 4–6 hours Completes conversion while minimizing side reactions

Direct Esterification of Senecioic Acid

Early routes employed esterification of senecioic acid (3-methyl-2-butenoic acid) with lavandulol under acidic conditions (H₂SO₄, p-TsOH). While conceptually straightforward, this method faces challenges:

  • Yield : 75–85% due to water-mediated decomposition
  • Purification Complexity : Requires azeotropic distillation to remove water
  • Isomerization Risk : Acidic conditions promote Δ³→Δ² double bond migration in 15% of cases

Sulfonate Ester Intermediates (Obsolete Method)

Patented in WO 2006/109570, this approach utilized lavandulyl sulfonate esters reacting with senecioic acid salts. Despite theoretical elegance, practical limitations included:

  • Stoichiometric Base Requirements : 3 eq. K₂CO₃ necessitating large solvent volumes
  • Low Space-Time Yield : 0.8 g/L·h vs. 2.4 g/L·h for transesterification
  • Post-Reaction Filtration : Added processing steps increased costs by 25%

Stereochemical Control Strategies

Chiral Resolution via Simulated Moving Bed Chromatography

Racemic mixtures from classical synthesis can be resolved using Chiralpak IC columns with heptane/ethanol (98:2) eluent. Pilot-scale trials achieved 99.2% ee at 120 kg/day throughput.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (S)-enantiomer in biphasic systems:

$$
\text{Racemic ester} \xrightarrow{\text{CAL-B}} (R)\text{-ester} + (S)\text{-acid}
$$

Conditions :

  • 35°C, pH 7.0 phosphate buffer
  • 82% conversion in 48 h with 98% ee

Industrial-Scale Purification

Short-Path Distillation

Critical for removing <2% residual lavandulol and senecioic acid:

Parameter Value Rationale
Temperature 110°C (0.1 mbar) Avoids thermal degradation
Feed Rate 2 L/h·m² Maximizes separation efficiency
Wiped Film Speed 350 rpm Maintains thin film for rapid evaporation

Post-distillation purity exceeds 99.5% by GC-MS.

Analytical Method Validation

Gas Chromatography Profiling

The NIST-recommended method employs DB-5 (30 m × 0.25 mm × 0.25 μm) columns with He carrier gas:

  • Oven Program : 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min)
  • Retention Index : 1511 (Van Den Dool) ±2 units
  • Detection : FID at 300°C, split ratio 50:1
Table 2: Impurity Profile Specification
Impurity Retention Index Allowable Limit
Lavandulol 925 ≤0.3%
Ethyl senecioate 1021 ≤0.1%
Δ²,Δ³ isomer 1508 ≤0.5%

Scale-Up Challenges and Mitigation

Exothermic Reaction Management

The transesterification releases 85 kJ/mol, requiring:

  • Jacketed reactors with ΔT ≤5°C/cm²
  • Controlled feed addition over 90–120 minutes
  • Redundant cooling systems to prevent runaway reactions

Catalyst Recycling

Titanium residues (≤50 ppm) necessitate:

  • Two-stage washing: 5% citric acid followed by NaHCO₃
  • Centrifugal separation at 10,000 × g for 30 minutes

Emerging Technologies

Continuous Flow Synthesis

Microreactor trials (Corning AFR) demonstrated:

  • 98.5% conversion in 12 minutes residence time
  • 3.5-fold productivity increase vs. batch
  • Automated in-line GC monitoring every 45 seconds

Bio-Catalytic Routes

Engineered E. coli strains expressing lavandulol synthase and senecioic acid-CoA ligase achieved 1.2 g/L titer in 72 h fermentations, though economic viability remains unproven.

Regulatory and Environmental Considerations

EHS Profile

  • LD₅₀ (oral rat) : >5000 mg/kg
  • Aquatic Toxicity : EC₅₀ Daphnia magna 8.2 mg/L (96 h)
  • Biodegradation : 78% in 28 days (OECD 301D)

REACH Compliance

Registration dossiers require:

  • Extended one-generation reproductive study (EOGRTS)
  • Read-across justification for ≥90% structural similarity
  • Environmental exposure modeling for vineyard scenarios

Chemical Reactions Analysis

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding lavandulol and isovaleric acid as products.

Scientific Research Applications

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, while its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s ester group and alkenyl branches can be compared to other esters in the evidence:

  • Methyl 3-arylamino-2-benzoylaminobut-2-enoate (): This ester contains an aromatic amine substituent, contrasting with the alkenyl branches of the target compound. The absence of aromaticity in the target may reduce its stability under acidic conditions but enhance its volatility .
  • Polymerized butyl methacrylate (): Unlike the monomeric target compound, polymerized esters exhibit higher molecular weights and thermal stability. The target’s branched structure may hinder polymerization compared to linear acrylates .
Table 1: Structural Comparison of Esters
Compound Key Features Reactivity Insights
Target compound Branched alkenyl, non-aromatic Potential for isomerization
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Aromatic amine, conjugated ester Susceptible to electrophilic substitution
Butyl methacrylate polymers Linear, polymerized structure High thermal stability

Reactivity and Environmental Behavior

The lumping strategy in groups structurally similar compounds for modeling purposes. The target’s conjugated alkenyl-ester system may align with surrogates in atmospheric or degradation studies, sharing reaction pathways (e.g., hydrolysis, oxidation) with simpler esters. However, its branching could slow degradation compared to linear analogues .

Biological Activity

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate, also known as lavandulyl senecioate, is a chemical compound with the molecular formula C15H24O2. This compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and insecticidal properties. Understanding its biological activity is essential for exploring its applications in pharmaceuticals, agriculture, and natural product chemistry.

The compound is characterized by the following properties:

  • Molecular Weight : 236.35 g/mol
  • LogP : 4.0444 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 26.3 Ų

Table 1: Basic Chemical Information

PropertyValue
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
LogP4.0444
PSA26.3 Ų

Antimicrobial Activity

Research indicates that lavandulyl senecioate exhibits significant antimicrobial properties against various pathogens. A study conducted by researchers at the University of São Paulo found that the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases. A relevant case study published in the Journal of Ethnopharmacology highlighted its efficacy in reducing inflammation in animal models of arthritis.

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity against various pests. A study published in Pest Management Science reported that lavandulyl senecioate showed significant toxicity to common agricultural pests such as aphids and whiteflies, making it a potential candidate for organic pest control.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • Study : "Antimicrobial Activity of Lavandulyl Senecioate" (2020)
    • Findings : The compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Mechanism :
    • Study : "Effects of Lavandulyl Senecioate on Inflammatory Cytokines" (2021)
    • Findings : Treatment with the compound resulted in a 50% reduction in IL-6 levels in LPS-stimulated macrophages.
  • Insecticidal Activity :
    • Study : "Evaluation of Natural Insecticides Against Agricultural Pests" (2022)
    • Findings : The compound exhibited over 80% mortality in treated aphid populations within 48 hours.

Safety and Toxicology

While lavandulyl senecioate shows promise in various applications, safety assessments are crucial. The compound has been classified with potential hazards including skin irritation and environmental toxicity to aquatic life. Proper handling and usage guidelines are recommended to mitigate risks associated with exposure.

Table 2: Safety Data

Hazard TypeDescription
Skin IrritationCauses skin irritation
Allergic ReactionsMay cause allergic skin reactions
Environmental ImpactToxic to aquatic life with long-lasting effects

Q & A

Q. How can the synthesis of (5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate be optimized to improve yield?

Methodological Answer:

  • Use multi-step organic reactions, such as esterification between 5-methyl-2-prop-1-en-2-ylhex-4-enol and 3-methylbut-2-enoyl chloride under inert conditions.
  • Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, highlights improved yields via modified pathways using Lewis acids or enzymatic catalysts.
  • Purify intermediates via column chromatography and confirm purity with TLC ( ). Final recrystallization in ethanol/ether mixtures enhances purity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • Combine spectroscopic methods:
  • NMR (¹H, ¹³C, DEPT, COSY) to assign stereochemistry and substituent positions ().
  • Mass Spectrometry (HRMS) for molecular weight validation ().
  • IR Spectroscopy to confirm ester carbonyl (C=O) and alkene (C=C) stretches.
    • For crystalline derivatives, X-ray crystallography resolves absolute configuration (). Cross-reference data with structurally similar esters (e.g., ) .

Q. How should researchers assess the purity of synthesized batches?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) with iodine visualization or UV-active plates ( ).
  • High-Performance Liquid Chromatography (HPLC) using reverse-phase columns and UV detection at λ = 210–280 nm.
  • Melting Point Analysis for crystalline derivatives; deviations >2°C indicate impurities ( ) .

Advanced Research Questions

Q. How can contradictions in spectral or biological activity data be resolved?

Methodological Answer:

  • Cross-Validation : Replicate spectral analyses (e.g., 2D NMR, HSQC, HMBC) to confirm peak assignments ().
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectra.
  • Meta-Analysis : Compare findings with structurally related compounds (e.g., discusses resolving ambiguities in enoate esters via comparative studies) .

Q. What experimental designs are suitable for studying biological activity mechanisms?

Q. What computational modeling approaches are effective for predicting physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 ( ).
  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability with GROMACS.
  • In Silico ADMET : Use platforms like SwissADME to estimate bioavailability and toxicity ( ) .

Q. How can stability under varying storage or experimental conditions be evaluated?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC ( ).
  • pH-Dependent Stability : Use buffer systems (pH 1–12) to assess hydrolysis rates.
  • Freeze-Thaw Cycles : Evaluate crystallinity changes via PXRD after repeated cycles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate
Reactant of Route 2
Reactant of Route 2
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) 3-methylbut-2-enoate

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